Cas no 2227824-21-5 ((2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol)

(2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol is a chiral secondary alcohol featuring a tetrahydronaphthalene moiety, which imparts unique steric and electronic properties. The (2S)-configuration ensures enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its rigid tetrahydronaphthalene backbone enhances stability and influences reactivity in catalytic applications. The compound’s lipophilic nature improves solubility in organic solvents, facilitating its use in fine chemical synthesis. Its structural features make it a promising candidate for developing bioactive molecules, particularly in CNS-targeted research due to the naphthalene scaffold’s affinity for aromatic receptors. High purity and well-defined stereochemistry are critical for reproducibility in research and industrial applications.
(2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol structure
2227824-21-5 structure
Product name:(2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol
CAS No:2227824-21-5
MF:C14H20O
Molecular Weight:204.308004379272
CID:6410271
PubChem ID:165672074

(2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • EN300-1817368
    • 2227824-21-5
    • (2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol
    • インチ: 1S/C14H20O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h4,6-7,11,15H,2-3,5,8-10H2,1H3/t11-/m0/s1
    • InChIKey: OGZBZARQJNDYGW-NSHDSACASA-N
    • SMILES: O[C@@H](C)CCC1=CC=CC2CCCCC=21

計算された属性

  • 精确分子量: 204.151415257g/mol
  • 同位素质量: 204.151415257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 190
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 20.2Ų

(2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1817368-0.1g
(2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol
2227824-21-5
0.1g
$1371.0 2023-06-01
Enamine
EN300-1817368-2.5g
(2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol
2227824-21-5
2.5g
$3051.0 2023-06-01
Enamine
EN300-1817368-0.25g
(2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol
2227824-21-5
0.25g
$1432.0 2023-06-01
Enamine
EN300-1817368-0.5g
(2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol
2227824-21-5
0.5g
$1495.0 2023-06-01
Enamine
EN300-1817368-0.05g
(2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol
2227824-21-5
0.05g
$1308.0 2023-06-01
Enamine
EN300-1817368-1.0g
(2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol
2227824-21-5
1g
$1557.0 2023-06-01
Enamine
EN300-1817368-10.0g
(2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol
2227824-21-5
10g
$6697.0 2023-06-01
Enamine
EN300-1817368-5.0g
(2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol
2227824-21-5
5g
$4517.0 2023-06-01

(2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol 関連文献

(2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-olに関する追加情報

Compound CAS No 2227824-21-5: (2S)-4-(5,6,7,8-Tetrahydronaphthalen-1-yl)butan-2-ol

The compound CAS No 2227824-21-5, also known as (2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol, is a fascinating organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of tetralin derivatives, which are widely studied for their unique structural properties and biological activities. The molecule features a chiral center at the second carbon of the butanol chain, making it a valuable chiral building block in asymmetric synthesis.

Recent studies have highlighted the importance of tetralin derivatives in drug discovery and development. The tetrahydronaphthalene moiety in this compound contributes to its aromatic stability and hydrophobicity, which are critical for interactions with biological targets. Researchers have explored the use of this compound as a precursor in the synthesis of complex natural products and bioactive molecules. For instance, its role in the construction of steroidal frameworks has been reported in several high-profile journals.

The (S)-configuration of this compound adds another layer of complexity and utility. Chiral compounds like (2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol are essential in the pharmaceutical industry due to their ability to interact selectively with biological systems. This property has led to its investigation as a potential chiral catalyst or ligand in enantioselective reactions.

From a synthetic perspective, the preparation of CAS No 2227824-21-5 involves advanced methodologies such as asymmetric catalysis and enantioselective reductions. These techniques ensure high yields and enantiomeric excesses, making the compound accessible for large-scale applications. The use of renewable feedstocks and green chemistry principles in its synthesis aligns with current trends toward sustainable chemical practices.

Moreover, computational studies have provided insights into the electronic properties and reactivity of this compound. Quantum mechanical calculations have revealed that the tetrahydronaphthalene ring exhibits significant conjugation effects, influencing its redox behavior and reactivity toward electrophilic substitution reactions. These findings have implications for its application in organic electronics and materials science.

In terms of applications, (2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol has shown promise in medicinal chemistry as a lead compound for anti-inflammatory and anticancer agents. Its ability to modulate cellular signaling pathways makes it a valuable tool for drug design. Preclinical studies have demonstrated its efficacy in inhibiting key enzymes involved in inflammatory responses without significant cytotoxicity.

Another emerging area of interest is its role in nanotechnology. The hydroxyl group on the butanol chain allows for easy functionalization, enabling the formation of self-assembled monolayers or nanoparticles with tailored surface properties. These materials hold potential for applications in drug delivery systems and biosensors.

Looking ahead, ongoing research is focused on optimizing the synthesis routes for CAS No 2227824-21-5 to enhance scalability and reduce production costs. Collaborative efforts between academic institutions and industrial partners are paving the way for its commercialization across multiple sectors.

In conclusion, (S)-4-(5,6,7,8-tetrahydronaphthalenyl)butanols represent a versatile class of compounds with diverse applications spanning from drug discovery to materials science. As research continues to uncover new facets of their chemistry and biology, their significance in modern chemistry is set to grow further.

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